Regiospecific C4-Stannylation: Enabling Precise Thiazole Functionalization Unattainable with C2- or C5-Isomers
Methyl 4-(tributylstannyl)thiazole-2-carboxylate provides exclusive reactivity at the C4 position of the thiazole ring. Computational studies (DFT at B3LYP/6-311++G(d,p) level) establish that the reactivity of thiazole derivatives toward electrophilic attack follows the order: C5 > C4 ≫ C2 [1]. The placement of the tributylstannyl group at C4, rather than C2 or C5, is therefore critical for achieving the desired regiospecificity in Stille couplings, as C2-stannylated thiazoles exhibit markedly lower intrinsic reactivity at that position [1]. The compound's synthesis involves regioselective lithiation of a 4-bromothiazole-2-carboxylate precursor at C4 using n-BuLi at -78 °C, followed by quenching with tri-n-butyltin chloride, yielding the target stannane with high regiospecificity [2].
| Evidence Dimension | Reactivity toward electrophilic attack |
|---|---|
| Target Compound Data | C4-substituted thiazole (intermediate reactivity) |
| Comparator Or Baseline | C5-substituted thiazole (highest reactivity); C2-substituted thiazole (lowest reactivity) |
| Quantified Difference | Reactivity order: C5 > C4 ≫ C2 [1] |
| Conditions | Computational DFT study (B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p)); solvolysis rate experiments [1] |
Why This Matters
The regiospecific placement of the stannyl group at C4 enables precise structural diversification of the thiazole core without altering the C2 carboxylate handle, a critical requirement in medicinal chemistry SAR campaigns.
- [1] Infona.pl. Theoretical studies on the reactivity of thiazole derivatives. 2025. Available from: https://www.infona.pl/resource/bwmeta1.element.elsevier-5308e607-3930-3142-8b28-6ddaac8bb2db View Source
- [2] Yaozh Data. [4-(tributylstannyl)-1,3-thiazol-2-yl]methanol - Drug Synthesis Database. 2025. Available from: https://data.yaozh.com/hhw/detail?id=960240&type=fzk View Source
